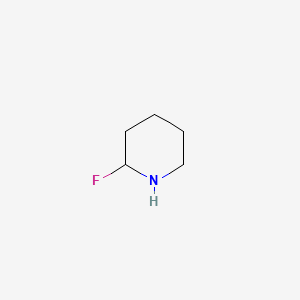

2-Fluoropiperidine

Description

Properties

IUPAC Name |

2-fluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-5-3-1-2-4-7-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGRGONQGJGYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655259 | |

| Record name | 2-Fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148991-77-9 | |

| Record name | 2-Fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Hydrogenation

A robust protocol involves using Pd(OH)₂/C (20 wt%) in methanol with aqueous HCl under hydrogen pressure (40–60 bar). For example, 2-fluoropyridine undergoes complete reduction to this compound at 25–40°C within 24 hours, achieving yields exceeding 85%. The acidic conditions protonate both the substrate and intermediate, minimizing defluorination side reactions. Comparative studies show that Pd-based systems outperform Rh or Pt catalysts in chemoselectivity, particularly when benzene or imidazole rings are present.

Rhodium-Catalyzed Dearomatization-Hydrogenation

A one-pot dearomatization-hydrogenation process using [Rh(cod)₂]OTf and PPh₃ enables the transformation of 2-fluoropyridine to this compound with all-cis stereochemistry. The reaction proceeds via initial dearomatization to a dihydropyridine intermediate, followed by hydrogenation under 50 bar H₂. This method achieves diastereoselectivities >95:5 and yields up to 92%.

Table 1: Hydrogenation Conditions and Outcomes

| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| Pd(OH)₂/C | 40 | 40 | 85 | >99% | |

| [Rh(cod)₂]OTf | 50 | 25 | 92 | 95:5 cis |

Diazotization and Fluorination (Blaz-Schiemann Reaction)

The Blaz-Schiemann reaction provides an alternative pathway via fluorination of aminopyridine precursors.

Synthesis of 2-Fluoropyridine Intermediates

2-Aminopyridine derivatives are brominated using NaBr/NaBrO₃ in acetonitrile with sulfuric acid, yielding 2-bromo-6-methylpyridinium salts. Subsequent diazotization with NaNO₂ in anhydrous HF at −78°C generates 2-fluoropyridine intermediates (e.g., 2-fluoro-6-picoline) in 76–86% yield.

Hydrogenation to this compound

The resulting 2-fluoropyridine is hydrogenated using Raney Ni under 40 psi H₂ in methanol, affording this compound with >90% purity. This two-step approach achieves an overall yield of 70–78%, though scalability is limited by HF handling requirements.

Palladium-Catalyzed [4 + 2] Annulation

A modular strategy constructs the piperidine ring with inherent fluorination. α-Fluoro-β-ketoesters (e.g., ethyl 2-fluoroacetoacetate ) react with allylic carbonates in the presence of Pd(dba)₂ and BINAP ligand, forming 3-fluoropiperidine derivatives via a tandem allylation-cyclization sequence. While this method primarily targets 3-fluoro isomers, substrate engineering (e.g., using 2-fluoro-β-ketoamides) could redirect fluorine placement to the 2-position.

Stereoselective Synthesis and Functionalization

Enantioenriched 2-Fluoropiperidines

Chiral auxiliaries such as oxazolidinones enable asymmetric hydrogenation. For instance, hydrogenating 2-fluoropyridine with (R)-BINAP/RuCl₂ affords this compound in 88% yield and 94% enantiomeric excess (e.r.).

Derivatization for Drug Discovery

This compound serves as a precursor to bioactive molecules:

-

Cbz-protected this compound undergoes Suzuki-Miyaura coupling with aryl boronic acids to yield kinase inhibitors.

-

N-Methyl-2-fluoropiperidine is a key intermediate in tachykinin receptor antagonists, synthesized via reductive amination (NaBH₃CN, AcOH) in 91% yield.

Comparative Analysis of Methods

Table 2: Advantages and Limitations

| Method | Yield Range (%) | Scalability | Stereoselectivity | Functional Group Tolerance |

|---|---|---|---|---|

| Pd-Catalyzed Hydrogenation | 85–92 | High | Moderate | Excellent |

| Blaz-Schiemann Reaction | 70–78 | Moderate | Low | Limited by HF |

| Rh-Catalyzed Dearomatization | 88–92 | Moderate | High | Good |

| Annulation | 75–82 | Low | Variable | Moderate |

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorinated piperidones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.

Major Products:

Oxidation: Fluorinated piperidones.

Reduction: Fluorinated amines.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoropiperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its pharmacokinetic properties and potential as a drug candidate.

Industry: Utilized in the development of agrochemicals and materials science for its unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoropiperidine involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The compound’s conformational rigidity, due to the fluorine substitution, can also play a role in its biological activity by stabilizing specific molecular conformations .

Comparison with Similar Compounds

2-Fluoropiperidine vs. Piperidine

- Structural Differences : Fluorine at the 2-position introduces steric and electronic perturbations.

- Basicity : The pKa of piperidine is ~11.2, while fluorination at the 2-position likely lowers this due to electron withdrawal.

- Applications : Piperidine is a common scaffold in alkaloids and pharmaceuticals, but this compound’s reduced basicity may improve blood-brain barrier penetration or receptor binding specificity .

This compound vs. Halogenated Piperidines (e.g., 2-Chloropiperidine)

- Electronegativity and Size : Fluorine (van der Waals radius: 1.47 Å) is smaller and more electronegative than chlorine (1.75 Å), leading to weaker steric hindrance but stronger inductive effects.

- Safety : Chlorinated analogs may release toxic HCl upon decomposition, whereas fluorinated derivatives could generate HF, requiring specialized handling .

This compound vs. Fluorinated Pyridines (e.g., 2-Chloro-5-fluoropyridine)

- Ring Saturation : Piperidine’s saturated ring offers conformational flexibility, whereas pyridine’s aromaticity restricts motion.

- Bioactivity : Pyridine derivatives are prevalent in agrochemicals, while piperidines are more common in CNS-targeting drugs. Fluorination in both systems enhances metabolic stability .

This compound vs. Aryl-Substituted Fluoropiperidines (e.g., 2-(2-Fluorophenyl)piperidine)

- Substituent Effects : Fluorine on the phenyl ring (as in 2-(2-fluorophenyl)piperidine) introduces aromatic electron withdrawal, whereas this compound’s substitution directly affects the nitrogen’s electron density.

- Molecular Weight : 2-(2-Fluorophenyl)piperidine (MW: 179.23) is heavier than this compound (MW: 117.14), influencing pharmacokinetics .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight | Substituent Position | Predicted pKa | logP (Estimated) |

|---|---|---|---|---|

| Piperidine | 85.15 | N/A | ~11.2 | 0.87 |

| This compound | 117.14 | 2-F | ~8.5–9.5 | 1.12 |

| 2-Chloropiperidine | 135.60 | 2-Cl | ~9.0–10.0 | 1.78 |

| 2-(2-Fluorophenyl)piperidine | 179.23 | Phenyl-2-F | ~7.5–8.5 | 2.34 |

Biological Activity

2-Fluoropiperidine is a fluorinated derivative of piperidine that has garnered interest in medicinal chemistry due to its unique biological properties and potential applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and comparisons with related compounds.

The introduction of a fluorine atom at the second position of the piperidine ring significantly alters its chemical behavior. The electronegativity of fluorine enhances the compound's binding affinity to various biological targets, including enzymes and receptors. This modification can lead to increased metabolic stability and altered pharmacokinetic properties compared to non-fluorinated analogs .

Mechanism of Action:

- Binding Affinity: The fluorine atom can influence the conformational rigidity of the molecule, stabilizing specific molecular configurations that enhance interactions with biological macromolecules .

- Selectivity: The position of the fluorine atom affects steric and electronic properties, resulting in distinct reactivity and interaction profiles compared to other fluorinated derivatives like 3-fluoropiperidine and 4-fluoropiperidine .

Pharmacological Applications

This compound has been investigated for various pharmacological applications:

- Drug Development: It serves as a building block in synthesizing complex organic molecules and pharmaceuticals, particularly in creating novel drug candidates with improved efficacy and safety profiles .

- Agrochemicals: Its unique properties are also being explored in the development of agrochemicals, where fluorinated compounds often exhibit enhanced biological activity against pests.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Synthesis and Yield:

- Conformational Behavior:

- Case Studies:

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound | Position of Fluorine | Binding Affinity | Biological Activity |

|---|---|---|---|

| This compound | 2 | High | Potential drug candidate |

| 3-Fluoropiperidine | 3 | Moderate | Less selective |

| 4-Fluoropiperidine | 4 | Moderate | Different reactivity profile |

This table illustrates how the position of the fluorine atom influences both binding affinity and biological activity, highlighting the significance of structural modifications in drug design.

Q & A

Q. What are the most reliable synthetic routes for 2-Fluoropiperidine, and how can their efficiency be optimized experimentally?

Answer: Focus on nucleophilic fluorination or deoxyfluorination of piperidine precursors (e.g., using DAST or Deoxo-Fluor). Key variables include solvent choice (e.g., anhydrous CH₂Cl₂), temperature control (–78°C to room temperature), and stoichiometric ratios. Optimize yields by monitoring reaction progress via <sup>19</sup>F NMR or GC-MS. Ensure reproducibility by adhering to strict anhydrous conditions and validating purity through elemental analysis and HPLC .

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity?

Answer: Combine spectroscopic techniques:

- <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve stereoelectronic effects from fluorination.

- IR/Raman : Identify C-F stretching vibrations (~1100 cm⁻¹).

- X-ray crystallography : Resolve spatial geometry and fluorine’s inductive effects on the piperidine ring .

Cross-validate with computational methods (DFT) to correlate experimental and theoretical data .

Q. What solvent systems are optimal for studying this compound’s reactivity in nucleophilic substitution reactions?

Answer: Prioritize low-polarity solvents (e.g., THF, DCM) to minimize solvolysis. For polar aprotic conditions (DMF, DMSO), assess fluoride’s leaving-group ability via kinetic studies. Use conductivity measurements to monitor ion-pair formation, and compare reactivity with non-fluorinated analogs to isolate fluorine’s electronic contributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer: Conduct systematic meta-analyses:

- Data Harmonization : Normalize assay conditions (e.g., cell lines, concentration ranges) across studies.

- Dose-Response Curves : Replicate key studies with strict controls for purity (>98% by HPLC) and stereochemical integrity.

- Mechanistic Profiling : Use siRNA knockdown or CRISPR-Cas9 models to validate target engagement .

Address variability by documenting batch-to-batch synthesis differences and storage stability .

Q. What strategies can mitigate fluorine’s metabolic instability in this compound-based drug candidates?

Answer:

- Isotope Labeling : Use <sup>18</sup>F or <sup>19</sup>F tracers to track metabolic pathways in vitro/in vivo.

- Prodrug Design : Mask the fluorine with enzymatically cleavable groups (e.g., esters).

- CYP450 Inhibition Studies : Identify enzymes responsible for defluorination using liver microsomes and selective inhibitors .

Q. How do steric and electronic effects of this compound influence its role as a ligand in transition-metal catalysis?

Answer: Perform comparative studies:

Q. What gaps exist in the understanding of this compound’s environmental fate, and how can they be addressed experimentally?

Answer:

- Degradation Pathways : Simulate hydrolysis/photolysis under controlled pH/UV conditions; quantify fluoride release via ion chromatography.

- Ecotoxicology : Use Daphnia magna or algae models to assess acute/chronic toxicity.

- Lifecycle Analysis : Track bioaccumulation potential using radiolabeled (<sup>14</sup>C) analogs .

Q. How can computational chemistry be integrated with experimental data to predict this compound’s reactivity in complex systems?

Answer:

- Multiscale Modeling : Combine QM/MM simulations to study solvent effects and transition states.

- Machine Learning : Train models on existing kinetic data to predict reaction outcomes.

- Validation : Cross-check computational predictions with stopped-flow kinetics or ultrafast spectroscopy .

Methodological Frameworks

- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Data Interpretation : Use PICO (Population, Intervention, Comparison, Outcome) to structure mechanistic studies .

- Reproducibility : Document synthesis protocols in line with COCMENTIS guidelines for supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.